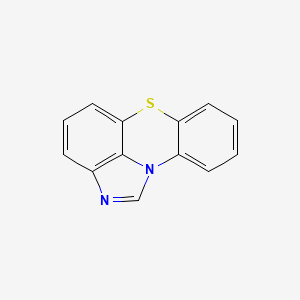

Imidazo(4,5,1-kl)phenoxazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-thia-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2S/c1-2-6-11-10(5-1)15-8-14-9-4-3-7-12(16-11)13(9)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBGUSYEPZUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=NC4=C3C(=CC=C4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174040 | |

| Record name | Imidazo(4,5,1-kl)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202-25-5 | |

| Record name | Imidazo(4,5,1-kl)phenoxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(4,5,1-kl)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classic and Multi-Step Synthesis Approaches

Traditional synthetic routes to Imidazo(4,5,1-kl)phenoxazine and its derivatives are characterized by a sequential, step-by-step construction of the heterocyclic system. These methods, while foundational, often involve multiple stages of reaction and purification.

Construction of Precursor Ring Systems (e.g., 1-nitro-10H-phenoxazine)

A cornerstone of classical synthesis is the initial preparation of a substituted phenoxazine (B87303) precursor, with 1-nitro-10H-phenoxazine being a key intermediate. researchgate.netlookchem.com The construction of this precursor is a critical first step that sets the stage for subsequent cyclization and functionalization. researchgate.net The synthesis often begins with readily available starting materials like chlorobenzene. nih.gov For instance, the synthesis of 1-nitro-10H-phenoxazine-3-sulfonic acid has been reported, which can then be further modified. nih.gov The presence of the nitro group is strategic, as it can be later reduced to an amino group, which is essential for the formation of the imidazole (B134444) ring.

The synthesis of related phenoxazine precursors, such as 6-chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine, involves the condensation of 2-amino-5-nitrophenol (B90527) with 2,3-dichloro-1,4-naphthoquinone in the presence of a base like potassium acetate (B1210297). iucr.org This highlights a general strategy of condensing an aminophenol derivative with a suitable quinone or related electrophile to form the core phenoxazine ring system.

Fused Imidazole Ring Formation

Following the successful synthesis of the phenoxazine precursor, the next crucial step is the formation of the fused imidazole ring. researchgate.netlookchem.com This is typically achieved by first reducing the nitro group of a precursor like 1-nitro-10H-phenoxazine to an amino group, yielding 1-amino-10H-phenoxazine. lookchem.com This amino-substituted phenoxazine then serves as the direct precursor for the imidazole annulation.

One documented method involves the reaction of 1-tosylaminophenoxazine with methylene (B1212753) iodide to form a dihydroimidazo[4,5,1-kl]phenoxazine derivative. researchgate.net Subsequent removal of the tosyl protecting group, for example, through treatment with a strong acid like 90% sulfuric acid or 25% hydrochloric acid, leads to the formation of the aromatic Imidazo[4,5,1-kl]phenoxazine through a process that involves both detosylation and dehydrogenation. researchgate.net

Condensation Reactions

Condensation reactions are fundamental to the assembly of the this compound scaffold and related heterocyclic systems. researchgate.net These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. For example, the synthesis of new tricyclic benzimidazoles can be achieved through the condensation of 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-5-amine with various aldehydes. researchgate.net

In the context of forming the fused imidazole ring, a condensation reaction between a 1-aminophenoxazine derivative and a suitable one-carbon synthon is a common strategy. For instance, the reaction of 1-aminophenoxazine with phosgene (B1210022) can yield 1,2-dihydroimidazo[4,5,1-kl]phenoxazin-1-one. researchgate.net Similarly, the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an aldehyde and ammonium (B1175870) acetate is a one-pot method to produce 2-phenylimidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline derivatives. scholarsresearchlibrary.com While not a direct synthesis of this compound, this illustrates the utility of condensation reactions in forming imidazole rings fused to other heterocyclic systems.

Modern and Efficient Synthetic Protocols

Contemporary synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. These modern protocols aim to reduce the number of synthetic steps, improve atom economy, and provide access to a wider range of derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. asianpubs.orgnih.gov This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govbeilstein-journals.org

While a specific one-pot MCR for this compound is not extensively detailed in the provided results, the principles are widely applied to similar fused imidazole systems. For example, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a well-established method for synthesizing imidazo[1,2-a]pyridines from aminoazoles, aldehydes, and isocyanides. beilstein-journals.orgmdpi.com Similarly, benzo lookchem.comresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) derivatives can be synthesized via a one-pot condensation of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound. asianpubs.orgrsc.org These examples highlight the potential for developing a one-pot MCR strategy for this compound by carefully selecting the appropriate phenoxazine-based starting materials.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several key coupling reactions are pertinent to the synthesis of this compound and its building blocks.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful tool for introducing alkynyl groups, which can be further elaborated. For instance, a CuI-catalyzed Sonogashira coupling has been used to synthesize 1H-imidazo[2,1-a]isoquinoline derivatives. nih.gov This methodology could be applied to a halogenated phenoxazine precursor to introduce an alkyne, which could then participate in a subsequent cyclization to form the imidazole ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC "click" reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups. beilstein-journals.org While not directly forming an imidazole ring, the principles of CuAAC are relevant. A strategy could involve the synthesis of an azido-phenoxazine and an alkyne partner, which could be coupled via CuAAC as part of a larger synthetic scheme. The high reliability and functional group tolerance of this reaction make it an attractive tool for complex molecule synthesis. nih.gov

Ullmann-type C–N Coupling: The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. nih.gov Modern variations of this reaction, often employing ligands, allow for C-N bond formation under milder conditions. nih.gov This reaction is directly applicable to the construction of the phenoxazine ring itself. For example, the synthesis of 10-(Perylene-3-yl)-10H-Phenoxazine has been achieved via a Buchwald-Hartwig C-N coupling, a related palladium-catalyzed amination. scielo.br The Ullmann coupling could be envisioned for the intramolecular cyclization of a suitably substituted precursor to form the phenoxazine core of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. mdpi.com This technology has been effectively applied to the synthesis of various heterocyclic compounds, including those related to the this compound framework. The primary advantages of microwave irradiation are its ability to rapidly heat the reaction mixture to the desired temperature and maintain it consistently, which can significantly shorten reaction times compared to conventional heating methods. mdpi.comresearchgate.net

In the context of constructing fused imidazole systems, microwave-assisted synthesis has been utilized for the rapid preparation of imidazo[4,5-f] mdpi.commdpi.comphenanthroline derivatives, achieving high yields of 82.3–94.7% at 100 °C. mdpi.com This approach has also been successfully employed in the one-pot synthesis of pyrido fused imidazo[4,5-c]quinolines, highlighting its utility in constructing complex polyheterocyclic scaffolds under mild conditions. rsc.org The key features of this synthetic protocol include the use of green media, a one-pot sequential pathway, and a broad substrate scope, making it an attractive method for generating structural diversity. rsc.org For instance, the synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts was achieved by heating the reactants in acetonitrile (B52724) at 155 °C for 50 minutes in a microwave reactor. mdpi.com

A facile protocol for the synthesis of phenoxazines and benzopyridoxazines has been demonstrated using microwave irradiation, proceeding through a Smiles rearrangement followed by an SNAr ring closure in a cascade process. researchgate.net This method has proven effective for a range of substrates with both electron-donating and electron-withdrawing groups, yielding the desired products in good to moderate yields within a short reaction time. researchgate.net

Oxidative Aromatization

Oxidative aromatization is a key transformation in the synthesis of many aromatic heterocyclic systems, including derivatives of imidazophenoxazine. This step is often crucial for converting a partially saturated heterocyclic intermediate into the final, fully aromatic target molecule. Various reagents and conditions have been employed to achieve this transformation effectively.

One common strategy involves the use of oxidizing agents like iodine or cerium(IV) ammonium nitrate. conicet.gov.ar For example, in the synthesis of xanthene derivatives, which share a tricyclic core structure with phenoxazines, iodine in an alcohol solution was used for the oxidative aromatization of the lateral rings of a hydro-xanthenodione scaffold. conicet.gov.ar This process can involve several transformations, including α-iodination, transesterification, etherification, elimination, and alkyl rearrangement. conicet.gov.ar

Palladium-catalyzed aerobic dehydrogenative aromatization has also been developed as an efficient method. organic-chemistry.org This approach utilizes molecular oxygen as a green and atom-economical oxidant. For instance, the synthesis of aryl amines has been achieved through the Pd-catalyzed intermolecular aerobic dehydrogenative aromatization of cyclohexanones and amines. organic-chemistry.org This methodology has been shown to be effective for both primary and secondary amines, providing good yields under an atmosphere of molecular oxygen. organic-chemistry.org

In the synthesis of 4-(aryl)-benzo nih.govirb.hrimidazo[1,2-a]pyrimidine-3-carbonitriles, oxidative aromatization of the dihydropyrimidine (B8664642) intermediates is a critical step. mdpi.com Various oxidizing agents can be employed for this purpose, and the choice of oxidant can influence the reaction efficiency and yield. mdpi.com Similarly, graphitic carbon nitride (g-C3N4) has been used as a heterogeneous catalyst for the visible light-mediated oxidative amination of C–H bonds to synthesize imidazo[1,5-a]pyridines, demonstrating the potential of photocatalysis in these transformations. rsc.org The use of an activated carbon/molecular oxygen system has also been reported for the oxidative aromatization of various dihydroaromatic compounds, including imidazolines to imidazoles, offering a metal-free alternative. nih.gov

Rearrangement Reactions (e.g., Sigmatropic Rearrangement)

Rearrangement reactions, particularly sigmatropic rearrangements, play a significant role in the synthesis of complex heterocyclic structures. numberanalytics.com A sigmatropic rearrangement involves the migration of a sigma bond across a π-system. numberanalytics.comimperial.ac.uk The Claisen and Cope rearrangements, both researchgate.netresearchgate.net-sigmatropic shifts, are among the most synthetically important. imperial.ac.ukimperial.ac.uk These reactions are characterized by their high stereoselectivity, often proceeding through a chair-like transition state. imperial.ac.ukimperial.ac.uk

In the context of phenoxazine synthesis, the Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. A facile protocol for the synthesis of phenoxazines under microwave irradiation has been demonstrated where the reaction proceeds through a Smiles rearrangement followed by an SNAr ring closure. researchgate.net

While direct examples of sigmatropic rearrangements in the synthesis of the parent this compound are not prominently detailed in the provided context, the principles of these reactions are widely applied in heterocyclic chemistry. For instance, the Povarov reaction, which can be followed by a mdpi.comresearchgate.net sigmatropic rearrangement, has been used in the synthesis of dihydrobenzimidazo[1,2-a]pyrimidines. mdpi.com The Claisen rearrangement is a key step in the biosynthesis of aromatic amino acids, catalyzed by chorismate mutase, showcasing its biological relevance. imperial.ac.uklibretexts.org

The synthesis of imidazo[4,5-e] mdpi.comresearchgate.netthiazino[2,3-c] mdpi.comnih.govresearchgate.nettriazines has been achieved through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] mdpi.comnih.govresearchgate.nettriazines. beilstein-journals.org This transformation highlights how rearrangement reactions can be employed to construct complex, fused heterocyclic systems.

Dehydration and Detosylation Methods

Dehydration and detosylation are common final steps in synthetic sequences leading to heterocyclic compounds, used to introduce unsaturation or remove protecting groups, respectively.

In the synthesis of imidazo[4,5,1-kl]phenoxazine, detosylation of 2-tosyl-1,2-dihydroimidazo[4,5,1-kl]phenoxazine (IV) can be achieved using strong acids like 90% sulfuric acid or 25% hydrochloric acid. researchgate.net Interestingly, this detosylation is accompanied by dehydrogenation, leading directly to the aromatic imidazo[4,5,1-kl]phenoxazine (VI). researchgate.net Irradiation with a mercury lamp can also effect this transformation. researchgate.net In contrast, treatment of the tosylated intermediate with lithium aluminum hydride results in detosylation without dehydrogenation, yielding 1,2-dihydroimidazo[4,5,1-kl]phenoxazine (I). researchgate.net

Dehydration reactions are fundamental in organic synthesis for the formation of double bonds. While not explicitly detailed for the final step to this compound in the provided information, they are crucial in the preparation of precursors. For example, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is often followed by a dehydration step to yield a stable α,β-unsaturated product. This is a key reaction in the synthesis of precursors for more complex heterocyclic systems. clockss.org

Synthesis of Key Precursors and Intermediates

The synthesis of the this compound ring system relies on the availability of appropriately substituted phenoxazine or imidazole precursors. A common strategy involves the construction of a 1-nitrophenoxazine ring as a key intermediate. nih.govresearchgate.net This nitro-substituted phenoxazine can then be further elaborated to form the fused imidazole ring.

The synthesis of the phenoxazine core itself can be achieved through various methods, including the reaction of 2-aminophenols with catechols or their derivatives. Cyano-activated fluoro displacement reactions between difluorobenzonitriles and 2-aminophenol (B121084) have been shown to produce cyanophenoxazines in high yield. researchgate.net

For the imidazole portion, 2-aminobenzimidazoles are valuable precursors. These can be prepared and subsequently reacted with aromatic aldehydes to form benzimidazole-2-arylimines, which serve as diene substrates in reactions like the Povarov reaction. mdpi.com Another key precursor, 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, is obtained from the cyclocondensation of 2,3-diaminopyridine (B105623) with 2-cyanoacetamide. irb.hr This intermediate can then undergo further reactions, such as aldol (B89426) condensation, to build more complex structures. irb.hr

In a multi-step synthesis of imidazophenoxazine-4-sulfonamides, the initial construction of a 1-nitro-10H-phenoxazine ring is a crucial step. nih.govresearchgate.net Similarly, the synthesis of imidazo[4,5-b]pyridin-5-one derivatives starts from 4(5)-nitro-1H-imidazole, which undergoes a series of transformations including a vicarious nucleophilic substitution of hydrogen, hydrolysis, Knoevenagel condensation, reduction, and cyclization to yield the target heterocyclic system. clockss.org The synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives can be achieved by reacting 2,3-diaminopyridine or 3,4-diaminopyridine (B372788) with sodium bisulfite adducts of various benzaldehydes. nih.gov

Derivatization Strategies and Functionalization

Once the core this compound scaffold is assembled, further derivatization can be carried out to modify its properties. These strategies often involve the introduction of various functional groups onto the aromatic rings.

A significant focus of derivatization has been the synthesis of imidazophenoxazine-4-sulfonamides. nih.govresearchgate.net These compounds are typically prepared through a multi-step sequence. The process begins with the construction of a 1-nitro-10H-phenoxazine ring. nih.govresearchgate.net This is followed by the introduction of a sulfonic acid group, which is then converted to a sulfonamide. The final key step is the formation of the fused imidazole ring. nih.govresearchgate.net This synthetic route allows for the preparation of a variety of N-substituted sulfonamides by using different amines in the sulfonamide formation step.

The synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides follows a similar strategy, where the phenoxazine ring containing both a nitro and a sulfonic acid group is constructed in a single step, followed by further transformations to introduce the desired amide functionalities. researchgate.net

Introduction of N-Substituents (e.g., Alkyl, Aryl, Heteroaryl)

The nitrogen atom of the imidazo[4,5,1-kl]phenoxazine system is a key position for introducing a wide range of substituents, including alkyl, aryl, and heteroaryl groups. These modifications can significantly alter the molecule's biological and photophysical properties.

Alkylation of the imidazole nitrogen is a common strategy. For instance, the alkylation of imidazo[4,5-b]pyridine cores, a related heterocyclic system, often results in a mixture of monoalkylated and polyalkylated products. nih.gov The use of reagents like methyl-iodide in DMF has been shown to successfully introduce methyl groups. nih.gov In the synthesis of related phenoxazine derivatives, N-alkylation has also been achieved. For example, a method for the regioselective synthesis of N-alkyl phenazinium salts has been developed. nih.gov

The introduction of aryl and heteroaryl groups, known as arylation, is another important modification. Direct C-H arylation is a powerful technique for forming (hetero)aryl–aryl bonds, offering advantages in terms of cost, time, and waste reduction. rsc.org Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. For instance, the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates has been achieved with excellent regioselectivity using a palladium(II) acetate catalyst with specific phosphine (B1218219) ligands. researchgate.net The Buchwald-Hartwig reaction is another key method used to introduce aryl and heteroaryl fragments onto nitrogen-containing heterocycles. mdpi.com

A series of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides have been synthesized, demonstrating the versatility of introducing various substituents at the nitrogen position. researchgate.net

Table 1: Examples of N-Substituted Imidazo[4,5,1-kl]phenoxazine Analogs and Related Structures

| Compound Class | Substituent Type | Synthetic Method Highlight | Reference |

| N-Alkyl Imidazo[4,5-b]pyridines | Methyl | Alkylation with methyl-iodide in DMF | nih.gov |

| N-Alkyl Phenazinium Salts | Alkyl | Regioselective synthesis | nih.gov |

| C-3 Arylated Imidazo[1,2-a]pyridines | Aryl | Palladium-catalyzed direct C-H arylation | researchgate.net |

| Phenothiazine (B1677639) Derivatives | Aryl (Phenothiazine) | Buchwald-Hartwig reaction | mdpi.com |

| N-Substituted Phenoxazines | Alkyl/Aryl/Heteroaryl | Construction of phenoxazine ring followed by substitution | researchgate.net |

Substitution with Electron-Donating and Withdrawing Groups

The electronic properties of the imidazo[4,5,1-kl]phenoxazine scaffold can be fine-tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These substitutions can have a profound impact on the molecule's reactivity and biological activity.

The introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the cytotoxic activity of some phenoxazine derivatives. researchgate.net Conversely, the presence of electron-donating methyl groups in any position can lead to a significant decrease in activity. researchgate.net In the synthesis of related quinoxaline-5,10-diones, anilines with electron-donating groups are highly reactive and result in high yields, while those with electron-withdrawing groups give much lower yields. mdpi.com

The synthesis of oxazolo-phenoxazines has been shown to tolerate both strongly electron-donating and electron-withdrawing substituents on the benzylamino-phenol precursors, although the presence of the latter can result in lower yields. unimi.it

Table 2: Effect of Substituents on the Properties of Phenoxazine and Related Heterocycles

| Substituent Type | Effect on Activity/Reactivity | Compound Class | Reference |

| Nitro group (EWG) | Increases cytotoxic activity | Phenoxazine derivatives | researchgate.net |

| Methyl group (EDG) | Decreases cytotoxic activity | Phenoxazine derivatives | researchgate.net |

| Electron-donating groups | High reactivity and yields in synthesis | Anilinoquinones | mdpi.com |

| Electron-withdrawing groups | Low yields in synthesis | Anilinoquinones | mdpi.com |

Incorporation of Cyano, Alkoxy, or Amino Moieties

The introduction of cyano, alkoxy, and amino groups onto the imidazo[4,5,1-kl]phenoxazine framework can lead to compounds with diverse properties and potential applications.

Cyano Group: The cyano group, a strong electron-withdrawing group, has been incorporated into various heterocyclic systems. For example, a series of 4-(aryl)-benzo nih.govuobaghdad.edu.iqimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized, where the cyano group is a key feature. mdpi.com The synthesis of cyanodibenzo uobaghdad.edu.iqCurrent time information in Bangalore, IN.dioxines has been achieved through cyano-activated fluoro displacement reactions. researchgate.net An electrochemical method for the synthesis of 1-cyano-imidazo[1,5-a]pyridines has also been developed. rsc.org

Alkoxy Group: Alkoxy groups are often introduced to modulate the lipophilicity and electronic properties of a molecule. A series of 8-alkoxy-substituted phenoxazine nucleoside analogs have been synthesized. nih.govresearchgate.net The synthesis involved the nitration of 4-alkoxyphenols, followed by reduction of the nitro group to form anilines, which were then used in subsequent cyclization reactions. nih.gov A regioselective method for the synthesis of 2,3,7,8-tetraalkoxyphenazines has also been reported. nih.gov

Amino Group: The amino group can act as a key pharmacophore or a synthetic handle for further functionalization. The synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives with amino side chains has been reported. irb.hr The synthesis of N-substituted phenoxazine derivatives often starts from phenoxazine, which is then functionalized, for example, by reaction with ethylchloroacetate and subsequent conversion to an acetohydrazide that can be further modified. uobaghdad.edu.iq

Table 3: Synthesis of Imidazo[4,5,1-kl]phenoxazine Analogs with Specific Functional Groups

| Functional Group | Synthetic Strategy | Compound Class | Reference |

| Cyano | Povarov reaction and oxidation | 4-(Aryl)-benzo nih.govuobaghdad.edu.iqimidazo[1,2-a]pyrimidine-3-carbonitriles | mdpi.com |

| Cyano | Electrochemical synthesis | 1-Cyano-imidazo[1,5-a]pyridines | rsc.org |

| Alkoxy | Nitration, reduction, and cyclization | 8-Alkoxy-substituted phenoxazine nucleoside analogs | nih.gov |

| Alkoxy | Buchwald-Hartwig amination, reduction, and oxidative cyclization | 2,3,7,8-Tetraalkoxyphenazines | nih.gov |

| Amino | Thermal cyclization | Tetracyclic imidazo[4,5-b]pyridine derivatives | irb.hr |

| Amino | Functionalization of phenoxazine | N-Substituted phenoxazines | uobaghdad.edu.iq |

Regioselectivity in Synthesis

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of synthesizing complex molecules like imidazo[4,5,1-kl]phenoxazine and its derivatives. Achieving high regioselectivity is essential to avoid the formation of isomeric mixtures that can be difficult to separate and to ensure the desired biological or physical properties of the final compound.

In the synthesis of related imidazo-fused heterocycles, regioselectivity is a recurring theme. For example, the alkylation of imidazo[4,5-b]pyridines can lead to mixtures of regioisomers. nih.gov However, methods for the regioselective synthesis of specific isomers have been developed. The direct C-3 arylation of imidazo[1,2-a]pyridines, for instance, has been achieved with excellent regioselectivity. researchgate.net

The synthesis of imidazo[4,5-e] researchgate.netCurrent time information in Bangalore, IN.thiazino[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazines has been accomplished with regioselectivity through a Michael-type addition followed by intramolecular cyclization. researchgate.net Similarly, the cyclocondensation of imidazo[4,5-e] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazine-3-thiones with phenacyl bromides proceeds with high regioselectivity to form linear imidazo[4,5-e]thiazolo[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazines. osi.lv

In the context of phenoxazine synthesis, a regioselective method for preparing 2,3,7,8-tetraalkoxyphenazines and N-alkyl phenazinium salts has been developed. nih.gov This was achieved using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes via Buchwald-Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. nih.gov

The synthesis of imidazo[1,5-a]quinoxalines has also been shown to be regioselective when using an ionic liquid support under microwave conditions. rsc.org

Table 4: Examples of Regioselective Syntheses in Related Heterocyclic Systems

| Target Compound Class | Key Reaction | Regioselectivity Control | Reference |

| C-3 Arylated Imidazo[1,2-a]pyridines | Direct C-H Arylation | Palladium-phosphine catalyst system | researchgate.net |

| Imidazo[4,5-e] researchgate.netCurrent time information in Bangalore, IN.thiazino[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazines | Michael Addition & Cyclization | Reaction conditions | researchgate.net |

| Imidazo[4,5-e]thiazolo[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazines | Cyclocondensation | Nature of reactants | osi.lv |

| 2,3,7,8-Tetraalkoxyphenazines | Buchwald-Hartwig Amination & Cyclization | Use of nonsymmetrically substituted precursors | nih.gov |

| Imidazo[1,5-a]quinoxalines | Pictet–Spengler Reaction | Ionic liquid support and microwave conditions | rsc.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a rigid polycyclic aromatic system like Imidazo[4,5,1-kl]phenoxazine, high-resolution 1D and 2D NMR methods are indispensable for assigning the specific proton and carbon signals.

High-Resolution ¹H and ¹³C NMR

The ¹H NMR spectrum of Imidazo[4,5,1-kl]phenoxazine is expected to show distinct signals in the aromatic region, typically between 6.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by the electron density at each position and the through-bond interactions between neighboring protons. For instance, protons on the phenoxazine (B87303) moiety will exhibit chemical shifts influenced by the electron-donating oxygen and nitrogen heteroatoms. nsf.gov Protons closer to the imidazole (B134444) ring may experience different shielding effects. In related phenoxazine derivatives, aromatic protons typically appear in the range of 6.5-8.0 ppm. uobaghdad.edu.iqyoutube.com The proton on the imidazole ring would likely appear at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the heterocyclic system. Quaternary carbons, such as those at the ring junctions and the carbon shared by the imidazole and phenoxazine rings, can be distinguished from protonated carbons. The chemical shifts for carbons in the phenoxazine core are well-documented, typically appearing between 110 and 150 ppm. nsf.govmdpi.com The introduction of the fused imidazole ring would modulate these values and introduce new signals characteristic of its structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 6.5 - 8.5 | Signals correspond to aromatic protons on the phenoxazine and imidazole rings. Specific shifts depend on the position relative to heteroatoms. |

| ¹³C | 110 - 155 | Includes signals for both protonated and quaternary carbons within the fused aromatic system. Carbons adjacent to N and O will be further downfield. |

Advanced 2D NMR Techniques (e.g., H-H COSY, H-C HMQC, H-C HMBC)

While 1D NMR provides essential data, 2D NMR techniques are crucial for definitively assembling the molecular structure of Imidazo[4,5,1-kl]phenoxazine by establishing connectivity.

H-H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Imidazo[4,5,1-kl]phenoxazine, COSY spectra would reveal the arrangement of protons on the individual benzene (B151609) rings of the phenoxazine core by showing correlations between adjacent protons.

H-C HMQC (Heteronuclear Single Quantum Coherence): The HMQC (or its more sensitive variant, HSQC) experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH coupling). libretexts.org This allows for the unambiguous assignment of carbon signals for all proton-bearing carbons in the molecule.

H-C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the complete carbon skeleton. The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.edu For Imidazo[4,5,1-kl]phenoxazine, key HMBC correlations would be observed between the protons on one ring and the quaternary carbons of the adjacent fused ring, confirming the annulation of the entire system. For example, correlations between protons on the phenoxazine core and the carbons of the imidazole ring would provide definitive proof of the "kl" fusion.

Solid-State NMR (SSNMR) Spectroscopy

Solid-State NMR (SSNMR) spectroscopy is a valuable tool for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. For Imidazo[4,5,1-kl]phenoxazine, SSNMR could be used to study properties such as polymorphism (the existence of different crystal structures) and molecular packing in the solid state. The technique has been successfully applied to probe the structure of phenoxazine-derived materials, demonstrating its utility in understanding intermolecular interactions in the solid phase. researchgate.net Cross-polarization magic-angle spinning (CP-MAS) experiments can enhance the signals of low-abundance nuclei like ¹³C and provide insights into the local environment and conformation of the molecule within a crystal lattice.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of Imidazo[4,5,1-kl]phenoxazine would be dominated by bands characteristic of its fused aromatic and heterocyclic components. Key expected absorptions include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic and imidazole rings would appear in the 1500–1650 cm⁻¹ region. bas.bg

C-O-C asymmetric stretching: The ether linkage in the phenoxazine core gives rise to a strong, characteristic band, often observed around 1270 cm⁻¹. orientjchem.org

Aromatic C-H out-of-plane bending: These bands, found in the 700–900 cm⁻¹ region, are diagnostic of the substitution pattern on the benzene rings.

The FT-IR spectra of various phenoxazine and imidazole-containing compounds confirm these general absorption regions. uobaghdad.edu.iqmdpi.commdpi.commdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| C=C / C=N Stretch | 1500 - 1650 | Represents skeletal vibrations of the fused aromatic rings. bas.bg |

| C-O-C Asymmetric Stretch | 1250 - 1280 | A strong, characteristic band for the phenoxazine ether linkage. orientjchem.org |

| C-H Out-of-Plane Bend | 700 - 900 | Provides information on the aromatic substitution pattern. |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for probing symmetric and non-polar bonds. For Imidazo[4,5,1-kl]phenoxazine, Raman spectroscopy would be highly sensitive to the vibrations of the extensive, symmetric π-conjugated system. Studies on phenoxazine and its radical cation have demonstrated that resonance Raman spectroscopy can provide detailed information about the electronic structure and geometry of the heterocyclic core. rsc.org The technique is also valuable for characterizing the structural integrity of complex molecules, as the Raman spectrum serves as a unique molecular fingerprint. tandfonline.comamericanpharmaceuticalreview.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of imidazo[4,5,1-kl]phenoxazine derivatives. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass of a molecule, which allows for the determination of its elemental formula with high confidence. chromatographyonline.comalgimed.comnih.gov This is a critical step in the characterization of newly synthesized compounds, confirming that the target molecule has been formed.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) are utilized to generate intact molecular ions, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). mdpi.commdpi.com For instance, in the characterization of various benzo mdpi.comchemrxiv.orgimidazo derivatives, HRMS (ESI) has been successfully used to confirm the calculated exact masses. mdpi.commdpi.com The high mass accuracy of HRMS, often below 5 ppm, is a key advantage over low-resolution MS. chromatographyonline.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The analysis of fragmentation patterns in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the fused ring system and the nature of any substituents. While tandem mass spectrometry (MS/MS) is often used for detailed structural elucidation, the accurate mass measurement from a full scan HRMS experiment is frequently sufficient for the initial confirmation of a synthesized imidazo[4,5,1-kl]phenoxazine derivative. lcms.cz

Table 1: Representative HRMS Data for Imidazo mdpi.comchemrxiv.orgphenoxazine Analogs

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| C₁₅H₁₄N₃O₅⁻ | ESI | 316.0939 | 316.0901 | mdpi.com |

| C₄₄H₄₈N₃O₇⁻ | ESI | 730.3498 | 730.3487 | mdpi.com |

| C₄₈H₅₆N₃O₇⁻ | ESI | 786.4124 | 786.4194 | mdpi.com |

| C₁₈H₂₃N₂O₂⁺ | ESI | 299.1760 | 299.1755 | mdpi.com |

| C₂₁H₂₁N₂O₂⁺ | ESI | 333.1603 | 333.1602 | mdpi.com |

| C₁₇H₁₃N₂O₂⁺ | ESI | 277.0977 | 277.0971 | mdpi.com |

| C₁₉H₁₈N₃O₂⁺ | ESI | 320.1399 | 320.1398 | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for investigating the photophysical properties of imidazo[4,5,1-kl]phenoxazine derivatives. These techniques provide information about the electronic transitions within the molecule, including the energy gaps between the ground and excited states.

UV/Vis Spectroscopy

The UV/Vis absorption spectra of imidazo[4,5,1-kl]phenoxazine derivatives typically exhibit multiple absorption bands in the ultraviolet and visible regions. mdpi.commdpi.com These bands correspond to π-π* and n-π* electronic transitions within the conjugated system. For example, studies on related phenoxazine and imidazopyrimidine systems show absorption bands below 350 nm attributed to π-π* transitions of the conjugated skeleton, and lower energy, broad bands corresponding to intramolecular charge transfer (ICT) transitions. mdpi.commdpi.com The position and intensity of these absorption maxima are sensitive to the specific substitution pattern on the imidazo[4,5,1-kl]phenoxazine core and the polarity of the solvent.

In a study of 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, the absorption spectra displayed two main bands in the ranges of 220–300 nm and 350–500 nm, corresponding to S₀→S₂ and S₀→S₁ transitions, respectively. mdpi.com Similarly, phenoxazine-dibenzothiophene sulfoximine (B86345) emitters showed high-intensity bands below 350 nm (π-π*) and broader, structureless bands between 400-430 nm, characteristic of ICT from the phenoxazine donor. mdpi.com

Fluorescence Spectroscopy and Photophysical Property Investigations

Many imidazo[4,5,1-kl]phenoxazine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. mdpi.comresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, these molecules can emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. Large Stokes shifts are often observed in these systems, which is advantageous for applications in fluorescence imaging and sensing as it minimizes self-absorption. mdpi.comresearchgate.net

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is another important parameter. Phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety have demonstrated high quantum yields, ranging from 18% to 80%. researchgate.net The lifetime of the excited state is also a key characteristic, with values in the nanosecond range being typical for fluorescent molecules. unimi.it

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govresearchgate.net This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Several studies on related heterocyclic systems, including those containing phenoxazine and imidazopyrimidine moieties, have reported AIE properties. mdpi.commdpi.com For instance, certain 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been shown to exhibit AIE, where their fluorescence intensity increases significantly in solvent mixtures where they aggregate, such as THF/water mixtures. mdpi.com This property makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and biological sensors. mdpi.comrsc.org The AIE effect overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. nih.gov

Emission Solvatochromism

Emission solvatochromism refers to the change in the position of the fluorescence emission maximum with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules that have a significant difference in their dipole moment between the ground and excited states, which is often the case for molecules exhibiting intramolecular charge transfer (ICT). acs.orgrsc.orgresearchgate.net

Imidazo[4,5,1-kl]phenoxazine derivatives and related compounds frequently display positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. mdpi.comresearchgate.net This is indicative of a more polar excited state compared to the ground state. For example, a series of 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles exhibited positive emission solvatochromism with large Stokes shifts ranging from 120 to 180 nm. mdpi.com This sensitivity to the local environment can be exploited for developing fluorescent probes that can report on the polarity of their surroundings. mdpi.comrsc.orgresearchgate.net

X-ray Diffraction (XRD) Analysis

While spectroscopic techniques provide valuable information about the electronic and structural properties of molecules, single-crystal X-ray diffraction (XRD) provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. ulb.ac.beresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as providing insights into the intermolecular interactions and packing arrangements in the crystal lattice. ulb.ac.bemdpi.com

For imidazo[4,5,1-kl]phenoxazine and its derivatives, obtaining a single crystal suitable for XRD analysis is a crucial step in confirming the proposed structure, especially when complex stereochemistry or unexpected rearrangements can occur during synthesis. mdpi.comresearchgate.net For example, in the synthesis of 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, single-crystal XRD analysis of one of the products was essential to confirm a mdpi.comresearchgate.net sigmatropic rearrangement that occurred during the reaction. mdpi.com The crystal structure of the parent phenoxazine molecule has been solved, revealing a herringbone packing arrangement. ulb.ac.be The data obtained from XRD is invaluable for understanding structure-property relationships and for computational modeling studies. researchgate.net

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. mdpi.com This method provides precise information on bond lengths, bond angles, and crystallographic unit cell dimensions, which is essential for establishing the absolute structure and conformation of complex molecules like Imidazo(4,5,1-kl)phenoxazine and its derivatives. mdpi.com The "sine qua non" condition for its application is the availability of a single, high-quality crystal of adequate size, typically at least 0.02 mm. mdpi.com

While a specific single-crystal X-ray structure for the parent this compound is not widely reported in foundational literature, the technique has been successfully applied to its parent heterocycle, phenoxazine, and other closely related fused imidazole systems. These studies underscore the power of SC-XRD in confirming molecular structures within this chemical class.

For instance, the crystal structure of the parent phenoxazine molecule was solved by single-crystal X-ray diffraction at 100 K. ulb.ac.be The analysis revealed that phenoxazine crystallizes in the monoclinic space group P21/c. ulb.ac.be A key finding was the observation of a severe substitutional disorder, with the oxygen and nitrogen atoms occupying two opposite positions within the molecule with a 50% occupancy factor for each. ulb.ac.be This disorder was confirmed through theoretical investigations. umons.ac.be The molecules adopt a planar conformation and pack in a classic herringbone pattern, a common arrangement for rod-like conjugated molecules. ulb.ac.beumons.ac.be

Table 1: Crystallographic Data for Phenoxazine This interactive table summarizes the experimental single-crystal X-ray diffraction data for the parent phenoxazine molecule as reported in the literature. ulb.ac.be

| Parameter | Value |

| Formula | C₁₂H₉NO |

| Temperature (K) | 100 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.335(2) |

| b (Å) | 5.768(1) |

| c (Å) | Not specified in abstract |

| α (°) | 90 |

| β (°) | Not specified in abstract |

| γ (°) | 90 |

| Volume (ų) | Not specified in abstract |

| Z | 2 |

Furthermore, SC-XRD has been pivotal in confirming the structures of various complex heterocyclic systems containing fused imidazole rings. For example, the technique was used to definitively establish the molecular structure of 4-(aryl)-benzo umt.edu.pkunimi.itimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives, resolving any ambiguity about substituent positions that could not be determined by spectroscopic data alone. mdpi.com Similarly, it has been used to prove the molecular structure of 5-arylimino-1,3,4-thiadiazole regioisomers and confirm the tautomeric forms of their precursors. mdpi.com These examples highlight the critical role of single-crystal X-ray analysis in the structural elucidation of novel, complex heterocyclic compounds related to this compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. It serves as a crucial check for the purity of a synthesized compound and to verify that its empirical formula aligns with the proposed molecular structure. For derivatives of this compound, this method is routinely employed to confirm the successful synthesis and incorporation of various substituents. umt.edu.pkresearchgate.net

The structures of newly synthesized compounds, such as novel imidazophenoxazine-4-sulfonamides, are commonly confirmed by a combination of spectroscopic methods and elemental analysis. researchgate.net In this procedure, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values for the expected molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

Research on related heterocyclic systems demonstrates the application of this technique. For instance, in the synthesis of a series of 4-(aryl)-benzo umt.edu.pkunimi.itimidazo[1,2-a]pyrimidine-3-carbonitriles, elemental analysis was used to confirm the final structures, with all prepared compounds providing satisfactory analytical data. mdpi.com The degree of substitution in modified polymers, such as a sulfonamide-chitosan derivative, has also been successfully calculated from elemental analysis data. nih.gov

Table 2: Elemental Analysis Data for Selected Imidazo-Fused Heterocyclic Derivatives This interactive table presents representative elemental analysis data for compounds structurally related to this compound, demonstrating the congruence between calculated and experimentally found values.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 4-(4-Methoxyphenyl)-1,2-dihydrobenzo umt.edu.pkunimi.itimidazo[1,2-a]pyrimidine-3-carbonitrile | C₁₈H₁₄N₄O | C | 71.51 | 71.58 | mdpi.com |

| H | 4.67 | 4.61 | mdpi.com | ||

| N | 18.53 | 18.45 | mdpi.com | ||

| Ethyl N-(4-benzesulfonamido)-2-imino propanoate | C₁₁H₁₄N₂O₄S | C | 48.88 | 49.01 | scirp.org |

| H | 5.22 | 5.12 | scirp.org | ||

| N | 10.36 | 10.33 | scirp.org | ||

| 4-(Cyanomethyl)piperazine-1-sulfonamide | C₁₁H₁₄N₄O₂S | C | 49.61 | 49.60 | scirp.org |

| H | 5.30 | 5.22 | scirp.org | ||

| N | 21.04 | 21.22 | scirp.org |

Computational and Theoretical Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of imidazo(4,5,1-kl)phenoxazine and its analogues is fundamental to their potential applications. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions within these molecules. ajchem-a.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Calculations

Calculations of HOMO and LUMO energies help to determine the electron-donating and electron-accepting capabilities of a molecule, respectively. ajchem-a.com For phenoxazine-containing compounds, the HOMO is often localized on the electron-rich phenoxazine (B87303) ring system, while the LUMO distribution can vary depending on the substituents. umich.edu In the case of related donor-acceptor fluorophores, the HOMO has been observed to delocalize on the donor fragment, while the acceptor domain contributes to the LUMO. mdpi.com

The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the molecule's stability, reactivity, and photophysical properties. A smaller HOMO-LUMO gap generally corresponds to higher reactivity and can indicate potential for intramolecular charge transfer (ICT), a phenomenon that is often desirable in materials for optoelectronics. researchgate.net Theoretical calculations for related heterocyclic systems have shown that the HOMO and LUMO energy levels provide insights into possible electronic transitions. ajchem-a.com For instance, in some phenoxazine derivatives, the calculated HOMO-LUMO gap substantiates the occurrence of intramolecular charge transfer. researchgate.net

Table 4.1: Calculated HOMO-LUMO Energies and Band Gaps for Related Heterocyclic Compounds

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Egap (eV) | Method |

| Phenyl Quinoline-2-Carboxylate | [Value] | [Value] | [Value] | DFT/B3LYP/6-311G mdpi.com |

| 2-Methoxyphenyl Quinoline-2-Carboxylate | [Value] | [Value] | [Value] | DFT/B3LYP/6-311G mdpi.com |

| Anthracenyl Substituted Benzo ajchem-a.comunimi.itimidazo[1,2-a]pyrimidine (B1208166) | [Value] | [Value] | [Value] | DFT/B3LYP/6-311G mdpi.com |

| Dimethylaminophenyl Substituted Benzo ajchem-a.comunimi.itimidazo[1,2-a]pyrimidine | [Value] | [Value] | [Value] | DFT/B3LYP/6-311G mdpi.com |

| Methoxyphenyl Substituted Benzo ajchem-a.comunimi.itimidazo[1,2-a]pyrimidine | [Value] | [Value] | [Value] | DFT/B3LYP/6-311G* mdpi.com |

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying complex molecules like this compound. researchgate.netuctm.edu DFT calculations, often using the B3LYP functional, are employed to optimize the ground-state geometries and calculate the HOMO and LUMO energy levels of these and related heterocyclic compounds. researchgate.netuctm.edu

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of systems in the presence of time-dependent potentials, such as light. wikipedia.org This makes TD-DFT a valuable tool for predicting the electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions (e.g., n→π* or π→π*) in molecules. researchgate.net For example, TD-DFT calculations have been successfully used to correlate the calculated electronic transitions with the experimental absorption spectra of novel fluorophores and to understand the photophysical properties of phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety. mdpi.comresearchgate.net In the study of biopigment molecules, TD-DFT calculations have shown that the color of a pigment is complementary to its light absorption color. researchgate.net

Molecular Modeling and Simulation

Molecular modeling techniques, including docking and dynamics simulations, are instrumental in exploring the potential interactions of this compound derivatives with biological targets.

Molecular Docking Studies with Biological Receptors/Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor. For derivatives of related fused imidazole (B134444) systems, molecular docking has been employed to elucidate binding modes and affinities.

For instance, molecular docking studies of imidazo[4,5-b]phenazines have been conducted to understand their interactions with topoisomerase I and IIα, revealing that their polycyclic scaffold can stack between DNA base pairs. ekb.egresearchgate.net Similarly, docking studies of imidazophenoxazine-4-sulfonamides against PDE4B have shown good correlation with their observed in vitro inhibitory properties. researchgate.net In another study, the binding patterns of imidazo[4,5-b]pyridine-5-thione derivatives within the active site of Staphylococcus aureus tyrosyl-tRNA synthetase were investigated, with the most active compound showing the highest docking score. nih.gov Docking of fused imidazo[4,5,1-kl]phenothiazine-4-sulfonamides on DNA topoisomerase II also showed that the binding affinities were in good agreement with their experimental IC50 values. researchgate.net

Table 4.2: Examples of Molecular Docking Studies on Related Imidazo-fused Heterocycles

| Compound Class | Target Protein | Key Findings |

| Imidazo[4,5-b]phenazines | Topoisomerase I/IIα | Polycyclic scaffold stacks within DNA cleavage site via π-π interactions. ekb.egresearchgate.net |

| Imidazophenoxazine-4-sulfonamides | PDE4B | Good correlation between docking scores and in vitro PDE4B inhibition. researchgate.net |

| Imidazo[4,5-b]pyridine-5-thione derivatives | Staphylococcus aureus tyrosyl-tRNA synthetase | Most potent compound exhibited the highest docking score (-9.37 kcal/mol). nih.gov |

| Fused Imidazo[4,5,1-kl]phenothiazine-4-sulfonamides | DNA topoisomerase II | Binding affinities aligned with experimental IC50 values. researchgate.net |

| Phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives | MARK4 Protein | Designed compounds showed inhibitory potential by binding to the MARK4 protein. rsc.org |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. bnl.gov This technique can be used to assess the stability of ligand-receptor complexes predicted by molecular docking and to refine the understanding of binding interactions.

In the context of related imidazole derivatives, MD simulations have been used to infer possible mechanisms of action. scielo.br For example, comparative molecular dynamics calculations were performed on strategic imidazopyrazines to understand their interaction with Aurora Kinase A, with the estimated binding energies being consistent with the activity rankings of the compounds. scielo.br MD simulations can also be used to predict the assembly structures of molecules in the bulk phase. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR/QSPR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a lead compound by identifying the key structural features that influence its potency and selectivity.

SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For example, in a series of 1H-imidazo[4,5-c]pyridines, SAR studies revealed that N6-substituted analogues with electron-rich substituents showed increased potency as TLR7 agonists. rsc.org Similarly, for imidazo[4,5-b]pyridine derived purine (B94841) isosteres, SAR studies indicated that the nature of the substituent at the 2-position significantly impacted their cytotoxic activity. researchgate.net

QSAR goes a step further by developing mathematical models that correlate the chemical structure with biological activity. These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of new, unsynthesized compounds. nih.gov QSAR models have been successfully developed for various classes of compounds, including those with antitubercular activity, where descriptors such as polarizability, electronegativity, and surface area were found to be important. nih.gov For thiazolide derivatives, a QSAR study showed a good correlation between their structural parameters and their activity against the Hepatitis B virus. acs.org

Correlation of Molecular Structure with In Vitro Biological Activity

Computational studies are instrumental in correlating the three-dimensional structure of imidazo-fused heterocyclic compounds with their observed biological activities. For instance, in the related class of imidazo[4,5-b]phenazines, molecular docking simulations have been employed to elucidate the mechanism of action for derivatives showing cytotoxic activities. researchgate.net These studies reveal how the polycyclic scaffold of such molecules can intercalate into DNA cleavage sites, interacting through π-π stacking with surrounding DNA base pairs. This interaction stabilizes the topoisomerase/DNA cleavage complex, preventing the re-ligation of the DNA strand and explaining the observed anticancer effects. researchgate.net

Similarly, for a series of amidino-substituted imidazo[4,5-b]pyridines, computational analyses help rationalize their antiproliferative activities. mdpi.com The introduction of specific substituents, such as an unsubstituted amidino group or a 2-imidazolinyl group, has been shown to lead to potent and selective activity against colon carcinoma cell lines. mdpi.com Molecular modeling can pinpoint the key structural features and interactions responsible for this enhanced activity.

In the context of this compound derivatives, such as imidazophenoxazine-4-sulfonamides designed as potential inhibitors of the phosphodiesterase 4 (PDE4) enzyme, molecular docking is crucial. researchgate.net These simulations show how the ligands anchor within the PDE4 active site. Key interactions often involve the core heterocyclic system and its substituents with critical amino acid residues, such as Gln443 and Phe446 in the hydrophobic pocket of the enzyme. researchgate.net Such computational insights are vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

Predictive Modeling for Compound Design

Predictive modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new compounds with desired properties. For heterocyclic systems like this compound, computational models can predict biological activity, toxicity, and pharmacokinetic profiles before synthesis, saving significant time and resources.

One approach involves using an existing active molecule as a template to design new derivatives. For example, new imidazo[1,2-a]pyridine-3-carboxamides were designed as potential anti-tubercular agents by using a known inhibitor as a scaffold. nih.gov Homology modeling of the target protein, the QcrB subunit of the bc1 complex in Mycobacterium tuberculosis, followed by molecular docking of the newly designed compounds, allows for the prediction of their binding affinities and interaction patterns. nih.gov This process helps in selecting the most promising candidates for synthesis and further testing. nih.gov

Furthermore, predictive models are not limited to biological activity. In the design of novel imidazophenoxazine-4-sulfonamides, computational tools were used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and safety properties. A compound that showed promising inhibitory activity in vitro was also predicted to have satisfactory drug-likeness and safety profiles, marking it as a strong lead for further optimization. researchgate.net This highlights the power of predictive modeling in creating a holistic profile of a drug candidate early in the design phase.

Photophysical and Optoelectronic Property Predictions

Computational methods are essential for predicting the photophysical and optoelectronic properties of complex organic molecules, providing insights that guide their application in areas like organic light-emitting diodes (OLEDs) and nonlinear optics.

Non-linear Optical (NLO) Properties Calculation

The nonlinear optical (NLO) properties of organic materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently used to predict these properties. For imidazole derivatives, DFT calculations using functionals like B3LYP have been shown to effectively predict NLO behavior. nih.gov

These calculations can determine key parameters such as total dipole moment and hyperpolarizabilities (β and γ), which are linked to the NLO response. nih.govresearchgate.net For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that their calculated NLO behavior can be greater than that of urea, a standard NLO material. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the intramolecular charge transfer characteristics that give rise to high NLO values. nih.govbiointerfaceresearch.com A low energy gap is often associated with a higher NLO response. nih.gov

Table 1: Calculated NLO Properties of a Representative Imidazole Derivative

| Property | Value | Unit |

|---|---|---|

| Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ |

| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ |

| Third-order susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ | esu |

Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. nih.gov

Prediction of Absorption Wavelengths and Band Gaps

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net It can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For phenoxazine-based emitters used in OLEDs, TD-DFT calculations can predict the absorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. mdpi.com

Furthermore, DFT calculations provide estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The difference between these levels, the HOMO-LUMO gap, is an important parameter that correlates with the electronic band gap and the chemical reactivity of the molecule. mdpi.com In a series of phenoxazine-dibenzothiophene sulfoximine (B86345) emitters, DFT calculations showed how modifying an acceptor unit systematically altered the LUMO level and, consequently, the energy gap. mdpi.com

Table 2: Predicted Photophysical Parameters for Phenoxazine-based Emitters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| PXZ-SFIP | -4.97 | -2.23 | 2.74 |

| PXZ-SFIC | -5.08 | -2.39 | 2.69 |

| PXZ-SFIS | -5.26 | -2.58 | 2.68 |

Data for a series of phenoxazine-dibenzothiophene sulfoximine derivatives. mdpi.com

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms. arxiv.org By modeling reactants, intermediates, transition states, and products, researchers can map out the most plausible reaction pathways. For example, the mechanism for a novel multi-component reaction leading to imidazo[4,5-g]quinazolines was proposed to involve a cascade of transformations, including the formation of a Schiff base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. mdpi.com The feasibility of this proposed pathway was supported by the detection of the hypothesized intermediates. mdpi.com

In the synthesis of benzo[d]imidazo[5,1-b]thiazoles, the reaction mechanism was explored through experiments combined with computational analysis, which pointed towards a visible-light-promoted cascade cyclization under metal- and photocatalyst-free conditions. rsc.org Similarly, the functionalization of phenoxazine ring systems via Suzuki-Miyaura cross-coupling reactions has been successfully modeled to understand reaction compatibility and optimize conditions. researchgate.net For the synthesis of 4-(aryl)-benzo researchgate.netbiointerfaceresearch.comimidazo[1,2-a]pyrimidine-3-carbonitriles, it was discovered through analysis that the Povarov reaction was followed by a mdpi.comschrodinger.com sigmatropic rearrangement. mdpi.com Such studies are crucial for improving synthetic efficiency and expanding the chemical space of these important heterocyclic scaffolds. researchgate.netmdpi.com

Physicochemical Property Prediction (e.g., QikProp Analysis)

The prediction of physicochemical properties is vital for the development of drug candidates, as these properties heavily influence a molecule's pharmacokinetic profile (ADME). schrodinger.com Software like QikProp is widely used to predict a range of pharmaceutically relevant properties based on the 3D molecular structure. schrodinger.comresearchgate.net These predictions help in the early stages of drug design to filter out compounds that are likely to fail due to poor ADME characteristics. schrodinger.com

Predicted properties typically include the octanol/water partition coefficient (logP), aqueous solubility (logS), blood-brain barrier penetration (logBB), Caco-2 cell permeability for predicting intestinal absorption, and binding to human serum albumin. schrodinger.comrsc.org For imidazo[1,2-a]pyrimidine derivatives designed as antimicrobial agents, in silico ADME predictions showed that the most active compounds had promising pharmacokinetic profiles and complied with established rules for drug-likeness, such as Lipinski's Rule of Five. nih.govmdpi.com This computational screening ensures that the synthesized compounds have a higher probability of success in later stages of development. mdpi.com

Table 3: Representative ADME Properties Predicted by QikProp

| Property | Description | Recommended Range |

|---|---|---|

| QPlogPo/w | Predicted octanol/water partition coefficient | -2.0 to 6.5 |

| QPlogS | Predicted aqueous solubility (log S) | -6.5 to 0.5 |

| QPPCaco | Predicted Caco-2 cell permeability (nm/sec) | <25 (poor), >500 (great) |

| QPlogBB | Predicted brain/blood partition coefficient | -3.0 to 1.2 |

| PHOA | Predicted human oral absorption (0-100%) | >80% (high) |

| Rule of Five | Number of violations of Lipinski's rule | 0 |

This table shows a selection of properties calculated by QikProp and their generally accepted ranges for drug candidates. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal, providing valuable insights into the packing of molecules. This analysis is based on the electron distribution of a molecule calculated from X-ray diffraction data. The Hirshfeld surface is constructed in a way that it partitions the space in a crystal into regions where the electron density of a given molecule dominates over the sum of electron densities of all other molecules.

The analysis generates a three-dimensional surface that is color-coded to represent various properties. One of the key plots is the d_norm surface, which highlights intermolecular contacts. On this surface, red spots indicate contacts that are shorter than the van der Waals radii, white areas represent contacts around the van der Waals distance, and blue regions show contacts that are longer.

For a molecule like this compound, which possesses a rigid, planar heterocyclic system with nitrogen and oxygen atoms, Hirshfeld surface analysis would be instrumental in understanding its solid-state packing. The analysis would likely reveal the dominant role of van der Waals interactions in the crystal packing. ulb.ac.be Specifically, one would expect to observe significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of the phenoxazine moiety suggests that π-π stacking interactions could also play a role in stabilizing the crystal structure, which would be visualized by characteristic adjacent red and blue triangles on the shape index plot of the Hirshfeld surface. mdpi.com

A hypothetical breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in the table below. This data is illustrative and based on findings for similar heterocyclic structures. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.1 |

| N···H/H···N | 15.5 |

| O···H/H···O | 10.3 |

| C···C | 5.1 |

| Other | 3.8 |

Artificial Neural Network (ANN) Applications in Property Prediction

Artificial Neural Networks (ANNs) are a class of machine learning algorithms that are increasingly being used in chemistry to predict the properties of molecules. arxiv.org These models are inspired by the structure and function of the human brain and are capable of learning complex, non-linear relationships between a molecule's structure and its physical, chemical, or biological properties. nih.gov

One of the key advantages of ANNs, particularly Graph Neural Networks (GNNs), is their ability to learn directly from the molecular graph, where atoms are represented as nodes and bonds as edges. arxiv.org This approach avoids the need for manual feature engineering, where molecular descriptors are calculated and selected, which can be a time-consuming and expertise-driven process. arxiv.org The GNN can automatically learn the most relevant features for a given property prediction task. github.com

The process of using an ANN for property prediction typically involves the following steps:

Data Collection: A large dataset of molecules with known properties is compiled.

Model Training: The ANN model is trained on this dataset. During training, the model learns to map the molecular structures to their corresponding properties by adjusting its internal parameters.

Model Validation: The trained model is then validated on a separate set of molecules that it has not seen before to assess its predictive accuracy.

Prediction: Once validated, the model can be used to predict the properties of new, uncharacterized molecules like this compound.

For this compound, an ANN could be trained to predict a variety of properties, such as solubility, melting point, or electronic properties like the HOMO-LUMO gap. The table below illustrates hypothetical predicted properties for this compound using a trained ANN model, along with the Mean Absolute Error (MAE) of the model for each property, which indicates the model's accuracy.

| Property | Predicted Value | Model MAE |

| Aqueous Solubility (logS) | -4.2 | 0.5 |

| Melting Point (°C) | 285 | 15 |

| HOMO-LUMO Gap (eV) | 3.1 | 0.1 |

Advanced Applications in Materials Science and Chemical Biology Non Clinical Focus

Optoelectronic Materials

The inherent characteristics of the imidazo(4,5,1-kl)phenoxazine scaffold, such as its rigid and planar structure, along with its electron-donating and accepting capabilities, make it a promising candidate for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs), particularly in the development of host materials for phosphorescent emitters. In one study, a novel bipolar host material was created by combining a carbazole (B46965) unit (hole-transporting) with a fused benzo[4',5']imidazo[2',1':2,3]imidazo[4,5,1-jk]carbazole (BzICz) unit, which acts as a new electron-transporting moiety. nih.gov The primary aim of this design was to achieve a material with high triplet energy and balanced charge transport. nih.gov The resulting green phosphorescent OLEDs (PhOLEDs) incorporating this host material demonstrated a high external quantum efficiency (EQE) of 26.6%. nih.gov

The phenoxazine (B87303) unit, a key component of the this compound system, is recognized as a strong electron donor and can induce large steric hindrance, which is beneficial for achieving short thermally activated delayed fluorescence (TADF) lifetimes and high fluorescence quantum yields. acs.org By carefully modifying the molecular structure, for instance through the strategic placement of methyl groups on a phenoxazine-pyrimidine framework, researchers have achieved sub-microsecond TADF lifetimes and outstanding peak EQEs in OLEDs ranging from 26.3% to 29.1% with minimized efficiency roll-off. acs.org

| Compound/Host Material | Application | Key Finding | External Quantum Efficiency (EQE) |

| Benzo[4',5']imidazo[2',1':2,3]imidazo[4,5,1-jk]carbazole (BzICz) based host | Green PhOLEDs | High triplet energy and good bipolar charge transporting characteristics. nih.gov | 26.6% nih.gov |

| Modified Phenoxazine-Pyrimidine | OLED Emitters | Sub-microsecond solid-state TADF lifetime and high emission yield. acs.org | 26.3 - 29.1% acs.org |

Dye-Sensitized Solar Cells (DSSCs)